1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
Overview
Description
1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE is an organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a pyrazolidine ring substituted with various functional groups, including chloro, methoxy, and fluorobenzylidene groups
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps, including the formation of the pyrazolidine ring and subsequent functionalization. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-(5-CHLORO-2-METHOXYPHENYL)-4-((E)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1H-PYRAZOLE-3,5(2H,4H)-DIONE can be compared with other similar compounds, such as:
1-(5-chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazolidine-3,5-dione: This compound has a similar pyrazolidine-3,5-dione core but different substituents, leading to variations in chemical and biological properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-1-(5-chloro-2-methoxyphenyl)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O5/c1-32-21-10-8-17(26)13-20(21)29-25(31)18(24(30)28-29)11-15-7-9-22(23(12-15)33-2)34-14-16-5-3-4-6-19(16)27/h3-13H,14H2,1-2H3,(H,28,30)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABIAMQRYSJIH-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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